molecular formula C12H9BO3S B1586525 Phenoxathiin-4-boronic acid CAS No. 100124-07-0

Phenoxathiin-4-boronic acid

Cat. No.: B1586525
CAS No.: 100124-07-0
M. Wt: 244.08 g/mol
InChI Key: IIENVBUXFRSCLM-UHFFFAOYSA-N
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Description

Phenoxathiin-4-boronic acid is an organic compound with the molecular formula C12H9BO3S. It is a boronic acid derivative of phenoxathiin, a sulfur-containing heterocycle.

Mechanism of Action

Target of Action

Phenoxathiin-4-boronic acid is primarily used in the Suzuki–Miyaura cross-coupling reaction . This reaction is a type of palladium-catalyzed carbon–carbon bond-forming process . Therefore, the primary targets of this compound are the organic groups involved in this reaction .

Mode of Action

In the Suzuki–Miyaura cross-coupling reaction, this compound interacts with its targets through two key processes: oxidative addition and transmetalation . Oxidative addition involves the interaction of this compound with formally electrophilic organic groups, leading to the formation of a new palladium-carbon bond . Transmetalation, on the other hand, involves the transfer of formally nucleophilic organic groups from boron to palladium .

Biochemical Pathways

The Suzuki–Miyaura cross-coupling reaction, facilitated by this compound, affects the carbon–carbon bond formation pathway . This reaction allows for the conjoining of chemically differentiated fragments that participate in electronically divergent processes with the metal catalyst . The downstream effects of this pathway include the formation of new organic compounds through the creation of carbon–carbon bonds .

Pharmacokinetics

It’s known that boronic acids, in general, are relatively stable, readily prepared, and environmentally benign . These properties may influence the bioavailability of this compound.

Result of Action

The primary result of this compound’s action is the formation of new carbon–carbon bonds through the Suzuki–Miyaura cross-coupling reaction . This leads to the creation of new organic compounds . Additionally, this compound is known to exhibit strong fluorescence when it binds to sugars, making it useful as a chemosensor .

Action Environment

The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the Suzuki–Miyaura cross-coupling reaction requires exceptionally mild and functional group tolerant reaction conditions . Furthermore, this compound is known to be environmentally benign, suggesting that it may have minimal impact on the environment .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of phenoxathiin-4-boronic acid typically involves a multi-step process. One common method starts with the ortho-thioarylation of phenols using N-(2-bromophenylthio)succinimide, catalyzed by iron(III) triflimide and bis(4-methoxyphenyl)sulfane. The resulting thioarylated products are then subjected to a copper-mediated Ullmann-type C–O bond-forming cyclization reaction to yield phenoxathiins . The final step involves the conversion of phenoxathiin derivatives to this compound through reactions with boron reagents .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield. The choice of catalysts and reagents is also optimized to reduce costs and environmental impact .

Chemical Reactions Analysis

Types of Reactions: Phenoxathiin-4-boronic acid undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Comparison with Similar Compounds

Phenoxathiin-4-boronic acid can be compared with other boronic acids and phenoxathiin derivatives:

Properties

IUPAC Name

phenoxathiin-4-ylboronic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H9BO3S/c14-13(15)8-4-3-7-11-12(8)16-9-5-1-2-6-10(9)17-11/h1-7,14-15H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IIENVBUXFRSCLM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=C2C(=CC=C1)SC3=CC=CC=C3O2)(O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H9BO3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10370266
Record name Phenoxathiin-4-boronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10370266
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

244.08 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

100124-07-0
Record name B-4-Phenoxathiinylboronic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=100124-07-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Phenoxathiin-4-boronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10370266
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

Q1: How does Phenoxathiin-4-boronic acid interact with sugars and what are the downstream effects?

A1: this compound (4-POBA) interacts with sugars through reversible covalent bonding. The boronic acid moiety of 4-POBA forms boronate esters with the cis-diol groups present in sugars []. This interaction triggers a change in the electronic environment of the phenoxathiin ring system, leading to a measurable change in fluorescence intensity [].

Q2: Is there any information available on the specific spectroscopic properties of this compound, like its molecular formula and weight?

A2: Unfortunately, the provided research abstract [] does not delve into the specific spectroscopic data, molecular weight, or formula of this compound. Further research or access to the full paper would be required to obtain this information.

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